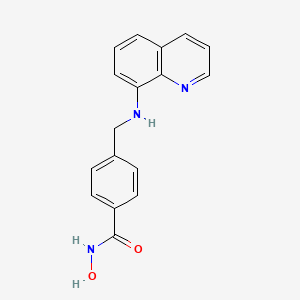![molecular formula C15H17ClN4O B10821739 1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821739.png)
1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminomethyl group, a phenyl ring, a chloro substituent, and an iminopyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
The synthesis of 1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Aminomethyl Phenyl Intermediate: This step involves the reaction of a phenyl compound with formaldehyde and ammonia or an amine to introduce the aminomethyl group.
Introduction of the Chloro Substituent: The phenyl intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Iminopyridine Moiety: The chlorinated intermediate undergoes a cyclization reaction with a suitable nitrogen-containing compound, such as an amine or an imine, to form the iminopyridine ring.
Final Coupling Reaction: The final step involves coupling the iminopyridine intermediate with a carboxamide group, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the starting material.
Applications De Recherche Scientifique
1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in the preparation of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide can be compared with other similar compounds, such as:
1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxylate: This compound has a similar structure but features a carboxylate group instead of a carboxamide group, which may affect its reactivity and biological activity.
1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-thioamide: The presence of a thioamide group in place of the carboxamide group can lead to different chemical and biological properties.
1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-sulfonamide: The sulfonamide group introduces additional functionality, potentially enhancing the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H17ClN4O |
|---|---|
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
1-[1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide |
InChI |
InChI=1S/C15H17ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,7,17H2,1H3,(H2,19,21) |
Clé InChI |
PGQAXHXNUSWIGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC(=C1)CN)N2C=C(C=C(C2=N)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)
![9-Chloro-5,11-dihydro-5-propyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B10821675.png)
![N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821688.png)
![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)


![2-[(4R,5S,7R,8R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821710.png)


![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B10821721.png)
![(2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B10821727.png)


![3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B10821743.png)
